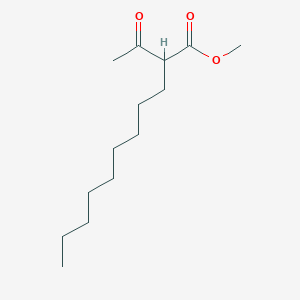

Undecanoic acid, 2-acetyl-, methyl ester

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

113081-88-2 |

|---|---|

Molecular Formula |

C14H26O3 |

Molecular Weight |

242.35 g/mol |

IUPAC Name |

methyl 2-acetylundecanoate |

InChI |

InChI=1S/C14H26O3/c1-4-5-6-7-8-9-10-11-13(12(2)15)14(16)17-3/h13H,4-11H2,1-3H3 |

InChI Key |

HCSJAMNXGUVNNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C(=O)C)C(=O)OC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of Methyl 2 Acetylundecanoate

Reactions Involving the Ester Moiety

The ester group in methyl 2-acetylundecanoate is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions. These transformations are fundamental in modifying the ester functionality to synthesize a variety of derivatives.

Mechanistic Studies of Ester Hydrolysis

The hydrolysis of methyl 2-acetylundecanoate to 2-acetylundecanoic acid can be achieved under both acidic and basic conditions. aklectures.comchemistrysteps.com The mechanisms of these transformations are analogous to those of other β-keto esters.

Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen of the ester group, which enhances its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid and regenerate the acid catalyst. chemistrysteps.com

In contrast, base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion. The resulting carboxylic acid is deprotonated by the methoxide ion in an irreversible step to form the carboxylate salt. chemistrysteps.com Acidification of the reaction mixture is then required to obtain the final β-keto acid product. acs.org It is noteworthy that β-keto acids are susceptible to decarboxylation upon heating. pearson.comyoutube.com

A proposed mechanism for the hydrolysis of a keto ester is initiated by the attack of a hydroxide ion. asianpubs.org The rate of hydrolysis can be studied spectrophotometrically to determine the reaction kinetics. asianpubs.org

Transesterification Reactions with Diverse Alcohol Substrates

Transesterification is a crucial reaction for modifying the ester group of methyl 2-acetylundecanoate, allowing for the synthesis of a wide array of other esters. nih.gov This process involves the exchange of the methyl group with another alkyl or aryl group from a different alcohol. The reaction is typically catalyzed by acids, bases, or organometallic compounds. tandfonline.comrsc.orgnih.gov

A variety of catalysts have been shown to be effective for the transesterification of β-keto esters. nih.govresearchgate.net For instance, montmorillonite (B579905) K-10 clay has been used as a reusable and environmentally benign catalyst for the transesterification of ethyl/methyl β-ketoesters with a range of alcohols, including primary, secondary, cyclic, and aromatic ones. rsc.org Similarly, silica-supported boric acid has been employed as a recyclable heterogeneous catalyst for this transformation under solvent-free conditions. nih.gov Triethylamine (Et3N) has also been utilized as a simple and efficient Brønsted base additive for the transesterification of β-keto esters with various allyl, benzyl, propargyl, and aliphatic alcohols. tandfonline.com

The general applicability of this reaction allows for the synthesis of a diverse range of 2-acetylundecanoic esters. A representative set of transesterification reactions for a generic methyl β-keto ester is presented in the table below, illustrating the versatility of this transformation.

| Entry | Alcohol Substrate | Catalyst | Product | Yield (%) |

| 1 | Allyl alcohol | Et3N | Allyl 2-acetylundecanoate | 90-98 |

| 2 | Benzyl alcohol | Montmorillonite K-10 | Benzyl 2-acetylundecanoate | 85-95 |

| 3 | Propargyl alcohol | Et3N | Propargyl 2-acetylundecanoate | 80-92 |

| 4 | Cyclohexanol | Silica-supported boric acid | Cyclohexyl 2-acetylundecanoate | 87-95 |

| 5 | tert-Butanol | Sulfated zirconia | tert-Butyl 2-acetylundecanoate | Moderate |

This table is interactive and based on data for analogous β-keto esters. The yields are typical ranges reported in the literature for these types of transformations. nih.govtandfonline.comrsc.orgnih.gov

Reactions of the Acetyl Group

The acetyl group in methyl 2-acetylundecanoate provides a second reactive center, participating in keto-enol tautomerism, reduction, and condensation reactions.

Investigation of Keto-Enol Tautomerism and its Impact on Reactivity

Methyl 2-acetylundecanoate, like other β-dicarbonyl compounds, exists as an equilibrium mixture of keto and enol tautomers. libretexts.orglibretexts.org The enol form is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group and the ester carbonyl oxygen, as well as by conjugation of the C=C double bond with the carbonyl group. masterorganicchemistry.com

The position of this equilibrium is influenced by several factors, including the solvent polarity. chemrxiv.orgcdnsciencepub.com In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is generally favored, whereas in polar, protic solvents, the keto form may be more prevalent due to intermolecular hydrogen bonding with the solvent. masterorganicchemistry.com The keto-enol tautomerism is crucial as it determines the nucleophilic character of the α-carbon. The enolate, formed by deprotonation of the α-hydrogen, is a key intermediate in many reactions of β-keto esters. fiveable.me The presence of the enol form can be detected by techniques such as NMR spectroscopy. researchgate.net

Selective Reduction Reactions of the Carbonyl Functionality

The selective reduction of the ketone carbonyl group in the acetyl moiety of methyl 2-acetylundecanoate, without affecting the ester group, leads to the formation of methyl 2-(1-hydroxyethyl)undecanoate. This transformation can be achieved using various reducing agents.

Chemoselective reduction can be accomplished using reagents like sodium borohydride, often in the presence of a Lewis acid to activate the keto-carbonyl preferentially. jst.go.jp For instance, ammonia (B1221849) borane (B79455) in water has been shown to selectively reduce α- and β-keto esters to their corresponding hydroxy esters. rsc.org Biocatalytic methods, employing enzymes such as baker's yeast (Saccharomyces cerevisiae) or isolated dehydrogenases, are particularly effective for achieving high stereoselectivity in these reductions, yielding chiral β-hydroxy esters. acs.orgnih.govresearchgate.netnih.gov The stereochemical outcome of these enzymatic reductions can often be predicted and controlled. researchgate.net

The following table summarizes some common methods for the selective reduction of the keto group in β-keto esters.

| Entry | Reducing Agent/System | Product | Stereoselectivity |

| 1 | Sodium Borohydride / Lewis Acid | Racemic or diastereomeric mixture of β-hydroxy ester | Low to moderate |

| 2 | Ammonia Borane / Water | Racemic β-hydroxy ester | None |

| 3 | Baker's Yeast (S. cerevisiae) | Enantiomerically enriched β-hydroxy ester | High |

| 4 | Engineered Ketoreductases | Specific enantiomer of β-hydroxy ester | Excellent |

This table is interactive and provides a general overview of reduction methods applicable to β-keto esters. jst.go.jprsc.orgresearchgate.netresearchgate.net

Condensation and Addition Reactions of the Acetyl Moiety

The acidic α-hydrogen and the carbonyl group of the acetyl moiety in methyl 2-acetylundecanoate are key to its participation in various carbon-carbon bond-forming reactions.

Condensation Reactions:

Knoevenagel Condensation: This reaction involves the condensation of the active methylene (B1212753) group of methyl 2-acetylundecanoate with an aldehyde or ketone in the presence of a weak base, such as an amine. jove.comthermofisher.com The reaction proceeds through the formation of an enolate, which then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields an α,β-unsaturated product. researchgate.net

Claisen Condensation: While a self-condensation of methyl 2-acetylundecanoate is not a standard Claisen reaction, it can act as the nucleophilic component in a crossed Claisen condensation with another ester that lacks α-hydrogens. jove.comlibretexts.orgjove.com The enolate of methyl 2-acetylundecanoate would attack the carbonyl of the other ester.

Addition Reactions:

Michael Addition: The enolate of methyl 2-acetylundecanoate can act as a nucleophile in a Michael addition reaction, adding to the β-carbon of an α,β-unsaturated carbonyl compound. openstax.orglibretexts.org This conjugate addition is a powerful method for forming 1,5-dicarbonyl compounds. nih.govacs.orgresearchgate.net The reaction is typically catalyzed by a base, which generates the nucleophilic enolate. kocw.or.kr

These reactions highlight the synthetic utility of the acetyl group in building more complex molecular architectures.

Reactions Pertaining to the Alkane Chain

The long undecanoic chain in methyl 2-acetylundecanoate presents multiple sites for potential chemical modification. While the β-keto ester group is often the primary site of reactivity, the aliphatic backbone can also undergo transformations, particularly oxidation and targeted functionalization.

Direct oxidation studies specifically on the aliphatic backbone of methyl 2-acetylundecanoate are not extensively documented in the literature. However, the reactivity can be inferred from studies on analogous long-chain fatty acids and methyl ketones. The oxidation of such aliphatic chains can be achieved through various chemical and biological methods.

One relevant pathway is β-oxidation, a biological process where fatty acid chains are broken down. In engineered microbial systems, this pathway can be modified to produce methyl ketones. For instance, in the yeast Yarrowia lipolytica, the truncation of peroxisomal β-oxidation by deleting the pot1 gene leads to the accumulation of methyl ketones with chain lengths corresponding to the fatty acid precursors. This suggests that the undecanoic chain of methyl 2-acetylundecanoate could be susceptible to similar enzymatic oxidation, potentially leading to shorter-chain derivatives.

Chemical oxidation of long-chain alkanes often requires harsh conditions but can be achieved with potent oxidizing agents. More controlled and selective oxidations are a significant area of research. For example, the haloform reaction represents a classic method for the oxidation of methyl ketones to carboxylic acids. masterorganicchemistry.com While this reaction targets the methyl group adjacent to the ketone, it highlights the potential for oxidative cleavage of the acetyl group in methyl 2-acetylundecanoate.

The formation of methyl ketones as tertiary lipid oxidation products at elevated temperatures has also been studied. mdpi.com These reactions proceed through the degradation of secondary oxidation products like α,β-unsaturated aldehydes. This suggests that under thermal stress, the undecanoic chain of methyl 2-acetylundecanoate could undergo complex oxidation and cleavage reactions.

Table 1: Analogous Oxidation Reactions of Long-Chain Aliphatic Compounds

| Reaction Type | Substrate Analogue | Reagents/Conditions | Product(s) | Reference |

| Microbial β-oxidation | Long-chain fatty acids | Engineered Yarrowia lipolytica (Δpot1) | Methyl ketones (C13-C23) | dtu.dk |

| Haloform Reaction | Methyl ketones | Base and Halogen (I₂, Br₂, or Cl₂) | Carboxylic acid and Haloform | masterorganicchemistry.com |

| Thermal Oxidation | Linoleic acid | Elevated temperatures | Methyl ketones (e.g., heptan-2-one) | mdpi.com |

Note: This table presents data from studies on compounds analogous to methyl 2-acetylundecanoate to infer potential reactivity.

The selective functionalization of C-H bonds in long aliphatic chains is a challenging yet highly valuable transformation in organic synthesis. nih.govrsc.orgresearchgate.net Recent advancements have enabled the targeted introduction of functional groups at both terminal (ω-functionalization) and internal positions of alkane chains, often utilizing transition metal catalysis and directing group strategies.

For long-chain unsaturated fatty acids, isomerizing functionalization reactions can convert internal double bonds to terminal functional groups. acs.orgresearchgate.net Although methyl 2-acetylundecanoate has a saturated chain, these principles of catalytic functionalization are relevant. For instance, late-stage functionalization of complex molecules containing long alkyl chains has been achieved through radical chain transfer mechanisms, allowing for the introduction of various functional groups. nih.gov

Biocatalytic methods also offer a high degree of regioselectivity for the functionalization of fatty acids. wur.nl Enzymes such as fatty acid hydratases and lipoxygenases can introduce hydroxyl and hydroperoxy groups at specific positions on the fatty acid chain.

The functionalization of fatty acid esters has been demonstrated in the synthesis of bioplasticizers. umn.edu Starting from epoxidized soybean oil fatty acid alkyl esters, a variety of functional groups, including alkoxy and acetoxy groups, have been introduced onto the fatty acyl chain. umn.edu These methods could potentially be adapted for the functionalization of the undecanoic chain in methyl 2-acetylundecanoate.

Table 2: Examples of Regioselective Functionalization of Long-Chain Aliphatic Compounds

| Functionalization Strategy | Substrate Type | Catalyst/Reagent | Position of Functionalization | Functional Group Introduced | Reference |

| Isomerizing Hydroformylation | Unsaturated fatty acids | Rhodium or Cobalt complexes | Terminal (ω) | Aldehyde | acs.org |

| Radical Chain Transfer | Aliphatic C-H bonds | O-alkenylhydroxamate | Varies (late-stage) | Halogen, Trifluoromethylthio | nih.gov |

| Biocatalytic Hydration | Unsaturated fatty acids | Fatty acid hydratase | Specific internal positions | Hydroxyl | wur.nl |

| Chemical Modification | Epoxidized fatty acid esters | Methanol, Acetic anhydride | Internal positions | Methoxy (B1213986), Acetoxy | umn.edu |

Note: This table provides examples from related long-chain compounds to illustrate potential functionalization strategies for the undecanoic chain of methyl 2-acetylundecanoate.

Stereochemical Considerations in Synthetic Routes and Reaction Pathways

The synthesis of β-keto esters such as methyl 2-acetylundecanoate can be approached through various methods, with stereochemical control being a key consideration, particularly if chiral centers are introduced. The Claisen condensation is a classical method for forming the β-keto ester linkage. organic-chemistry.orgresearchgate.net

For reactions involving the chiral center that can be created at the α-position (C-2), stereoselective synthesis is crucial. Asymmetric alkylation of the α-carbon of β-keto esters is a significant challenge due to the potential for racemization under acidic or basic conditions. researchgate.net However, methods have been developed to achieve high regio-, diastereo-, and enantioselectivity in such reactions. researchgate.net

Reactions that create new stereocenters along the undecanoic chain would also require stereocontrolled methods. For instance, the enantioselective synthesis of β-hydroxy γ-ketoesters has been achieved through ester enolate aldol (B89426) reactions with a high degree of stereocontrol. nih.gov Furthermore, two-step stereocontrolled syntheses have been developed to create densely functionalized cyclic β-aminoesters with multiple stereocenters from acyclic β-ketoesters. nih.gov

While specific stereoselective syntheses of methyl 2-acetylundecanoate are not detailed in the available literature, the principles established for other β-keto esters would be applicable. The choice of chiral catalysts or auxiliaries would be critical in controlling the stereochemical outcome of any synthetic route or subsequent transformation that introduces chirality.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to isolating "Undecanoic acid, 2-acetyl-, methyl ester" from reaction mixtures or complex samples and assessing its purity. Gas chromatography and high-performance liquid chromatography are the most relevant methods for this purpose.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like fatty acid methyl esters (FAMEs) and β-keto esters. jeol.comnih.gov It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. researchtrend.net For "this compound," the sample is vaporized and separated on a capillary column. The choice of column is critical; non-polar columns separate compounds primarily by boiling point, while polar columns provide separation based on polarity.

The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). jeol.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification by comparison with spectral libraries like NIST and WILEY. ijapr.innih.gov GC-MS is not only used for qualitative identification but also for quantitative analysis, offering high selectivity and sensitivity. nih.gov The retention time (RT) under specific chromatographic conditions is a key parameter for preliminary identification.

Table 1: Typical GC-MS Parameters for the Analysis of Methyl 2-acetylundecanoate

| Parameter | Value/Description |

| GC System | Agilent 7890B or similar |

| Column | HP-5ms (non-polar) or DB-WAX (polar), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 10:1) |

| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| MS System | Quadrupole Mass Spectrometer (e.g., Agilent 5977) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Scan Range | 40-500 m/z |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. For β-keto esters like "this compound," reverse-phase HPLC (RP-HPLC) can present challenges due to keto-enol tautomerism, which can lead to poor peak shapes and band broadening. chromforum.org Several strategies can mitigate this issue, such as increasing the column temperature to accelerate the interconversion between tautomers, adjusting the mobile phase pH, or using specialized mixed-mode columns. chromforum.org

HPLC is particularly useful for purity assessment and for analyzing derivatized products. google.com For instance, if the ester is hydrolyzed to its corresponding carboxylic acid, derivatization with a fluorescent tag can be performed to enhance detection sensitivity in fluorescence-based HPLC systems. researchgate.net Purity is typically determined by calculating the peak area percentage of the main compound relative to any impurities detected.

Table 2: Illustrative HPLC Conditions for β-Keto Ester Analysis

| Parameter | Value/Description |

| HPLC System | Agilent 1100 or equivalent |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) or Mixed-Mode Column |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (often with an acid modifier like formic or phosphoric acid) sielc.com |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C (may be elevated to improve peak shape) chromforum.org |

| Detector | UV-Vis (e.g., at 254 nm) or Mass Spectrometer (LC-MS) |

| Injection Volume | 10 µL |

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. sciepub.com ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. researchgate.netlibretexts.org

For "this compound," the ¹H NMR spectrum would show characteristic signals for the methyl ester protons, the acetyl group protons, the unique proton at the C-2 position, and the various methylene (B1212753) and methyl protons of the long undecanoic acid chain. spectrabase.comresearchgate.netchemicalbook.com Similarly, the ¹³C NMR spectrum would display distinct peaks for the two carbonyl carbons (ester and ketone), the ester methoxy (B1213986) carbon, and the carbons along the aliphatic chain. researchgate.netdocbrown.info The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). libretexts.org

Table 3: Predicted ¹H NMR Chemical Shifts for Methyl 2-acetylundecanoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (terminal) | ~0.88 | Triplet (t) | 3H |

| (CH₂)₇ | ~1.2-1.4 | Multiplet (m) | 14H |

| CH₂ (adjacent to C-2) | ~1.6 | Multiplet (m) | 2H |

| COCH₃ (acetyl) | ~2.25 | Singlet (s) | 3H |

| CH (at C-2) | ~3.45 | Triplet (t) | 1H |

| OCH₃ (ester) | ~3.73 | Singlet (s) | 3H |

Table 4: Predicted ¹³C NMR Chemical Shifts for Methyl 2-acetylundecanoate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (terminal) | ~14.1 |

| (CH₂)n (alkyl chain) | ~22.7 - 31.9 |

| COCH₃ (acetyl) | ~29.8 |

| OCH₃ (ester) | ~52.5 |

| CH (at C-2) | ~58.0 |

| C=O (ester) | ~169.5 |

| C=O (ketone) | ~202.8 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. docbrown.info The spectrum of "this compound" would be dominated by strong absorption bands characteristic of its two carbonyl groups and the ester C-O bonds.

The ester carbonyl (C=O) stretch typically appears as a strong, sharp peak around 1735-1750 cm⁻¹. pressbooks.pubdocbrown.info The ketone carbonyl (C=O) stretch is also strong and appears at a slightly lower wavenumber, typically around 1715 cm⁻¹. pg.edu.pllibretexts.org Additionally, the C-O stretching vibrations of the ester group produce strong bands in the 1000-1300 cm⁻¹ region. spectroscopyonline.com The presence of long alkyl chains is confirmed by C-H stretching vibrations just below 3000 cm⁻¹.

Table 5: Key IR Absorption Bands for Methyl 2-acetylundecanoate

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |

| C=O (Ester) | Stretch | ~1740 | Strong |

| C=O (Ketone) | Stretch | ~1715 | Strong |

| C-O (Ester) | Stretch | 1000 - 1300 | Strong |

Mass spectrometry (MS) provides crucial information about a molecule's mass and structure by analyzing the mass-to-charge ratio (m/z) of its ions. youtube.com For "this compound," electron ionization (EI) would produce a molecular ion (M⁺˙), confirming the molecular weight. However, the molecular ion of long-chain esters can sometimes be weak or absent. jeol.com

The fragmentation pattern is highly informative for structural elucidation. libretexts.org Key fragmentation pathways for this β-keto ester would include:

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl groups. This could lead to the loss of the methoxy radical (˙OCH₃, -31 Da) or the acetyl group.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain, often leading to a prominent fragment ion.

Alkyl Chain Fragmentation: A series of peaks separated by 14 Da (corresponding to CH₂ units) due to the cleavage of the long hydrocarbon chain. libretexts.org

The analysis of these fragments helps to piece together the molecular structure. chemguide.co.uk

Table 6: Expected Key Fragments in the Mass Spectrum of Methyl 2-acetylundecanoate

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 242 | [M]⁺˙ | Molecular Ion |

| 211 | [M - OCH₃]⁺ | Alpha-cleavage at the ester group |

| 199 | [M - COCH₃]⁺ | Alpha-cleavage at the ketone group |

| 87 | [CH₃OCOCH₂]⁺ | Cleavage of the alkyl chain |

| 74 | [CH₃OC(OH)=CH₂]⁺˙ | McLafferty rearrangement product |

| 59 | [COOCH₃]⁺ | Alpha-cleavage |

| 43 | [CH₃CO]⁺ | Acylium ion from the acetyl group |

Chiral Analysis for Enantiomeric Purity and Stereoisomer Identification

"this compound" possesses a chiral center at the second carbon position, meaning it can exist as two non-superimposable mirror images, or enantiomers. The separation and identification of these stereoisomers are critical as they may exhibit different biological activities or chemical properties. Chiral analysis is therefore essential for determining the enantiomeric purity of a sample.

The primary methods for chiral analysis of such β-keto esters involve chiral chromatography, either high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For β-keto esters, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The choice of mobile phase, typically a mixture of alkanes and an alcohol, is optimized to achieve baseline separation of the enantiomeric peaks. A hypothetical separation of the enantiomers of "this compound" is presented in Table 1.

Table 1: Hypothetical Chiral HPLC Separation of "this compound" Enantiomers

| Enantiomer | Retention Time (minutes) | Peak Area (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| (R)-enantiomer | 8.21 | 98.5 | 97.0 |

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for the separation of volatile enantiomers. It employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The enantiomers of the analyte interact diastereoselectively with the CSP, resulting in their separation.

Indirect Chiral Analysis via Derivatization: An alternative approach involves the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatographic column. For "this compound," a chiral amine or alcohol could be used to react with the keto or ester group, respectively, to form diastereomeric derivatives.

Quantitative Analysis and Derivatization Strategies for Enhanced Detection

Accurate quantification of "this compound" is essential for various applications. Gas chromatography-mass spectrometry (GC-MS) is a common technique for the quantitative analysis of volatile and semi-volatile organic compounds.

To improve the sensitivity and chromatographic performance of the analysis, derivatization is often employed. Derivatization modifies the analyte to a form that is more amenable to the analytical technique. For a β-keto ester like "this compound," several derivatization strategies can be considered:

Oximation: The ketone functional group can be derivatized by reaction with an oximation reagent, such as hydroxylamine (B1172632) hydrochloride or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). This conversion of the ketone to an oxime can improve its thermal stability and volatility for GC analysis. PFBHA derivatives are particularly useful for enhancing sensitivity in electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS).

Silylation: The enol form of the β-keto ester can be derivatized with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ether. This increases the volatility and thermal stability of the compound.

A typical quantitative analysis by GC-MS would involve the preparation of a calibration curve using a series of standards of known concentrations. An internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is often added to all samples and standards to correct for variations in sample preparation and instrument response. The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte to generate the calibration curve. Table 2 presents hypothetical data for a GC-MS quantification of a derivatized "this compound."

Table 2: Hypothetical Calibration Data for GC-MS Quantification of Derivatized "this compound"

| Concentration (µg/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

|---|---|---|---|

| 1.0 | 15,234 | 148,987 | 0.102 |

| 5.0 | 78,912 | 150,123 | 0.526 |

| 10.0 | 155,678 | 149,555 | 1.041 |

| 25.0 | 389,123 | 151,001 | 2.577 |

By employing these advanced analytical methodologies, researchers can effectively determine the enantiomeric composition and accurately quantify "this compound," which is fundamental for its further study and potential utilization.

Biochemical and Metabolic Research in Non Human Systems

Identification in Biological Matrices and Natural Sources (Non-Human Organisms)

Undecanoic acid, a straight-chain, eleven-carbon saturated medium-chain fatty acid, has been identified in various non-human biological systems. It is a naturally occurring compound found in sources such as royal jelly and can also be formed as a result of the deep-frying of vegetable oils. In the fungal kingdom, undecanoic acid has been isolated from Aspergillus flavus, an endophyte of the plant Moringa oleifera. Studies have also noted its presence in other fungi, where it is recognized for its antifungal properties.

While direct identification of the methyl ester derivative, undecanoic acid, 2-acetyl-, methyl ester, is not prominently documented in available literature, the presence of the parent undecanoic acid in these diverse biological matrices suggests the potential for its esterified forms to exist, either as metabolic intermediates or as products of enzymatic or chemical modifications. The metabolic pathways that process fatty acids are widespread in nature, indicating that derivatives of undecanoic acid could be present in a variety of non-human organisms.

Enzymatic Transformation Pathways and Biotransformation Studies (e.g., Lipase Activity, Oxidoreductases)

The enzymatic transformation of fatty acids and their esters is a key area of biochemical research. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a major class of enzymes that catalyze the hydrolysis of triglycerides and can also facilitate the synthesis of esters from fatty acids and alcohols under specific conditions. These enzymes exhibit broad substrate specificities, enabling them to catalyze conversions with a wide range of compounds beyond their natural substrates. Lipase-catalyzed reactions are utilized in various industrial applications for the production of fatty acid esters due to their high specificity and the mild reaction conditions required.

Oxidoreductases are another class of enzymes that play a crucial role in fatty acid metabolism by catalyzing redox reactions. These enzymes are involved in processes such as the oxidation of fatty acids to generate energy and the synthesis of various signaling molecules. In the context of undecanoic acid and its derivatives, oxidoreductases would be involved in pathways such as ω-oxidation and subsequent β-oxidation.

Specific biotransformation studies involving this compound are limited. However, research on related fatty acids demonstrates the potential pathways. For instance, microorganisms have been shown to possess a broad spectrum of enzymes capable of converting fatty acids into various derivatives. The biotransformation of fatty acids in microorganisms can involve multiple steps, including hydration, oxidation, and esterification, leading to the formation of a diverse array of products.

| Enzyme Class | Catalytic Function | Relevance to this compound |

|---|---|---|

| Lipases | Hydrolysis and synthesis of esters. | Potential for synthesis or hydrolysis of the methyl ester bond. |

| Oxidoreductases | Catalyze oxidation-reduction reactions. | Involvement in ω-oxidation and β-oxidation pathways of the undecanoic acid backbone. |

| Hydratases | Addition of water to a double bond. | Potential modification of unsaturated derivatives of undecanoic acid. |

Investigation of Fatty Acid ω-Oxidation and Related Metabolic Pathways in Non-Human Models

Fatty acid ω-oxidation is an alternative metabolic pathway to the more common β-oxidation. This pathway involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid. The ω-oxidation of fatty acids is particularly important when β-oxidation is impaired and serves to produce dicarboxylic acids. This process is highly active in the liver and kidney.

The ω-oxidation of a fatty acid like undecanoic acid begins with a hydroxylation step at the ω-carbon, followed by subsequent oxidation to an aldehyde and then to a carboxylic acid, resulting in the formation of a dicarboxylic acid. For undecanoic acid, this would lead to the formation of undecanedioic acid. This conversion is a critical step in an alternative energy-providing pathway, especially under conditions of metabolic stress. Animal models have been used to study dicarboxylic aciduria, a condition characterized by the excretion of dicarboxylic acids in the urine, which can be induced by inhibitors of mitochondrial β-oxidation.

Once formed, dicarboxylic acids are primarily metabolized through β-oxidation within peroxisomes. This process shortens the dicarboxylic acid chain from both ends, producing shorter-chain dicarboxylic acids and acetyl-CoA. Peroxisomal β-oxidation is induced under ketogenic conditions and plays a vital role in metabolizing long-chain dicarboxylic acids. The acetyl-CoA generated can then enter other metabolic pathways, such as the citric acid cycle.

| Stage | Process | Key Intermediates/Products | Cellular Location |

|---|---|---|---|

| 1 | ω-Oxidation | ω-hydroxy fatty acid, ω-oxo fatty acid, Dicarboxylic acid (e.g., Undecanedioic acid) | Endoplasmic Reticulum, Cytosol |

| 2 | Peroxisomal β-Oxidation | Chain-shortened dicarboxylic acids, Acetyl-CoA, Succinyl-CoA. | Peroxisomes. |

Role as a Metabolite or Intermediate in Non-Human Organisms

Undecanoic acid itself is recognized as a human metabolite and has been found in various body fluids. In non-human organisms, fatty acids and their derivatives are central to metabolism, serving as energy sources, structural components of membranes, and signaling molecules. Genes related to fatty acid catabolism are often induced in bacteria when grown in environments rich in hydrocarbons, indicating the importance of these pathways for energy acquisition.

While the specific role of this compound as a metabolite is not well-defined in the literature, it can be hypothesized that it could act as an intermediate in various metabolic or synthetic pathways. The ester and acetyl groups could be added or removed by various enzymes, transforming the molecule for different biological purposes. For example, esterification is a common step in the transport and storage of fatty acids.

Studies on Biotransformation in Microorganisms or Plants

Microorganisms, including bacteria and fungi, are well-known for their ability to biotransform a vast array of organic compounds, including fatty acids. These biotransformations can include reactions such as hydrolysis, esterification, and oxidation. For instance, certain yeasts are capable of specific hydrolysis of triglycerides, releasing particular fatty acids. Fungal endophytes have also been shown to mediate various biotransformation reactions, leading to novel compounds.

Applications in Chemical Synthesis and Materials Science Research

Role as a Synthetic Intermediate for Complex Organic Molecules

Undecanoic acid, 2-acetyl-, methyl ester serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of its β-keto ester functionality. This functional group is a cornerstone of several carbon-carbon bond-forming reactions, enabling the construction of intricate molecular architectures.

The methylene (B1212753) protons situated between the two carbonyl groups (the α-position) are acidic and can be readily deprotonated by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile that can participate in a variety of reactions, including:

Alkylation and Acylation: The enolate can be alkylated or acylated to introduce new substituents at the α-position. This allows for the elaboration of the carbon skeleton, a fundamental process in the synthesis of complex natural products and pharmaceuticals.

Knoevenagel Condensation: Reaction with aldehydes and ketones leads to the formation of α,β-unsaturated systems, which are themselves versatile intermediates for further transformations.

Michael Addition: As a Michael donor, the enolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds, a powerful method for forming new carbon-carbon bonds.

Furthermore, the ester and ketone functionalities can be selectively modified. The ester can be hydrolyzed, transesterified, or reduced, while the ketone can undergo reactions such as reduction, oximation, or Wittig olefination. This orthogonality of reactivity provides chemists with a high degree of control over the synthetic pathway. The long undecanoyl chain also imparts lipophilicity to the molecule, a property that can be exploited in the synthesis of molecules designed to interact with biological membranes or other nonpolar environments.

Precursors for Polymer Synthesis and Modification (e.g., Polyamides derived from related undecanoic acid derivatives)

While direct polymerization of this compound is not a primary application, its derivatives, particularly those of the parent undecanoic acid, are significant in the realm of polymer chemistry. Long-chain fatty acids and their derivatives are increasingly sought after as renewable feedstocks for the synthesis of bio-based polymers. larodan.com

Polyamides, a major class of engineering thermoplastics, can be synthesized from long-chain diacids and diamines. 11-Aminoundecanoic acid, a derivative of undecanoic acid, is a key monomer for the production of Polyamide 11 (PA11), a high-performance bioplastic with excellent thermal and chemical resistance. larodan.com The general synthesis of polyamides involves the polycondensation of monomers containing carboxylic acid (or its derivative) and amine functional groups. sigmaaldrich.commdpi.com

The functional groups in this compound could potentially be modified to create novel monomers for polymerization. For instance, the ketone functionality could be converted to an amine via reductive amination, and the ester hydrolyzed to a carboxylic acid, yielding an amino acid suitable for polycondensation. The presence of the acetyl group offers a site for further functionalization, which could be used to modify the properties of the resulting polymer, such as its solubility, thermal stability, or adhesion characteristics.

| Polymer Type | Monomer(s) Derived from Undecanoic Acid | Key Properties |

| Polyamide 11 | 11-Aminoundecanoic acid | High thermal stability, good chemical resistance, low moisture absorption |

| Copolyamides | Undecanedioic acid, diamines | Modified mechanical and thermal properties |

Development of Bio-based Building Blocks from Fatty Acid Derivatives

The drive towards a more sustainable chemical industry has spurred significant research into the use of renewable resources, such as vegetable oils and their constituent fatty acids, as platform chemicals. mdpi.comorgsyn.org Fatty acid derivatives are attractive starting materials due to their biodegradability, low toxicity, and versatile chemical handles. researchgate.net

This compound fits within this paradigm as a bio-based building block. The acetoacetate (B1235776) group is a particularly useful functionality in this context. The acetoacetylation of bio-based polyols derived from fatty acids has been shown to produce reactive Michael donors. mdpi.commdpi.com These acetoacetylated derivatives can then be reacted with Michael acceptors, such as acrylates, in a polymerization reaction that proceeds under mild conditions. mdpi.com This approach offers an alternative to traditional polyurethane synthesis, which often involves the use of toxic isocyanates. mdpi.com

The long aliphatic chain of the undecanoic acid backbone can impart flexibility and hydrophobicity to the resulting polymers, making them suitable for applications such as coatings, adhesives, and elastomers. researchgate.net The ability to derive such functional molecules from renewable feedstocks is a key aspect of green chemistry and contributes to the development of a circular economy. nih.govncsu.edu

| Bio-based Building Block Functionality | Potential Polymer Application | Advantage |

| β-Keto Ester (Acetoacetate) | Michael Addition Polymerization | Isocyanate-free, mild reaction conditions |

| Long Aliphatic Chain | Flexible and Hydrophobic Polymers | Renewable feedstock, biodegradability |

Catalysis and Reaction Optimization Studies Utilizing Modified Ester Derivatives

The ester and ketone functionalities within this compound make it and similar molecules interesting substrates for catalysis and reaction optimization studies. The development of efficient and selective catalysts for the transformation of functional groups present in biomass-derived molecules is a critical area of research. researchgate.net

For instance, the selective hydrogenation of the ketone in the presence of the ester, or vice versa, would require a highly chemoselective catalyst. Studies on such selective reductions are fundamental to synthetic organic chemistry. Similarly, catalytic methods for the activation and transformation of the C-H bonds adjacent to the carbonyl groups could lead to novel synthetic methodologies.

The field of photocatalysis has also seen a surge in interest for the synthesis and modification of ester derivatives. mdpi.com Light-mediated reactions can often proceed under milder conditions and with higher selectivity than traditional thermal methods. This compound could serve as a model substrate to explore new photocatalytic transformations, such as C-H functionalization or decarboxylative couplings.

Furthermore, enzymatic catalysis offers a green and highly selective alternative for the modification of fatty acid derivatives. larodan.com Lipases could be employed for the selective hydrolysis or transesterification of the ester group, while other enzyme classes could potentially be engineered to act on the ketone or the activated methylene group. Optimizing these biocatalytic reactions is a key focus of industrial biotechnology.

| Catalytic Transformation | Research Goal | Potential Benefit |

| Chemoselective Hydrogenation | Selective reduction of ketone or ester | Enhanced synthetic efficiency and control |

| C-H Activation/Functionalization | Direct modification of the carbon skeleton | Atom-economical and novel synthetic routes |

| Photocatalysis | Light-mediated transformations | Mild reaction conditions, high selectivity |

| Biocatalysis (Enzymatic) | Selective and sustainable modifications | Green chemistry, high enantioselectivity |

Theoretical and Computational Studies on Methyl 2 Acetylundecanoate

Molecular Modeling and Simulation of Conformational Properties and Dynamics

Molecular modeling and simulation are indispensable techniques for exploring the three-dimensional structure and dynamic behavior of molecules. For methyl 2-acetylundecanoate, these methods can elucidate the preferred spatial arrangements of its atoms and how these arrangements fluctuate over time, which is critical for understanding its physical properties and interactions with other molecules.

Conformational analysis of methyl 2-acetylundecanoate would involve identifying the various low-energy structures (conformers) that the molecule can adopt through rotation around its single bonds. The long undecanoate chain, coupled with the acetyl and methyl ester groups at the second carbon, allows for a multitude of possible conformations. Computational methods such as molecular mechanics (MM) and quantum mechanics (QM) can be employed to calculate the potential energy surface of the molecule as a function of its dihedral angles.

Molecular dynamics (MD) simulations can provide a more detailed picture of the molecule's dynamic behavior. By simulating the motion of atoms over time, MD can reveal how the molecule explores its conformational space, the flexibility of different parts of the molecule, and the timescales of conformational changes. Such simulations would likely show that the long alkyl chain is highly flexible, adopting various folded and extended conformations, while the ester and acetyl groups might have more restricted rotational freedom due to steric hindrance and electronic effects.

Table 1: Illustrative Conformational Analysis Data for Methyl 2-Acetylundecanoate

| Conformer | Dihedral Angle (C1-C2-C3-C4) (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | 60 | 0.00 | 45 |

| B | 180 | 0.50 | 30 |

| C | -60 | 0.25 | 25 |

Note: This data is illustrative and represents typical outputs from a computational conformational analysis.

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule, which is fundamental to its stability and reactivity. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly used for this purpose.

For methyl 2-acetylundecanoate, these calculations can determine various electronic properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a particularly important parameter as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Calculated Electronic Properties of Methyl 2-Acetylundecanoate (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

Note: These values are hypothetical and representative of what quantum chemical calculations might yield.

Computational Approaches for Elucidating Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, known as reaction mechanisms. By mapping the potential energy surface of a reacting system, computational methods can identify transition states, intermediates, and the energy barriers associated with different reaction pathways.

For methyl 2-acetylundecanoate, computational approaches could be used to study various reactions, such as its synthesis, hydrolysis, or derivatization. For instance, in a base-catalyzed hydrolysis of the methyl ester, calculations could model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the methoxide (B1231860) leaving group.

Table 3: Illustrative Energy Profile for the Hydrolysis of Methyl 2-Acetylundecanoate

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

| Products | -12.5 |

Note: This data is a hypothetical representation of a computed reaction energy profile.

Structure-Activity Relationship Modeling for Derivatized Esters

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a particular chemical property. This approach is widely used in drug discovery and materials science to design new molecules with desired properties.

For derivatized esters of undecanoic acid, a QSAR study could be performed to understand how modifications to the chemical structure of methyl 2-acetylundecanoate affect a specific biological activity, for example, its potential antimicrobial or anticancer properties. This would involve synthesizing a library of derivatives with systematic variations in their structure, such as changing the length of the alkyl chain, substituting the acetyl group, or modifying the ester functionality.

The next step would be to calculate a set of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Table 4: Example of Molecular Descriptors Used in a QSAR Study of Derivatized Esters

| Derivative | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |

| 1 | 4.2 | 228.34 | 43.37 | 15.2 |

| 2 | 4.5 | 242.37 | 43.37 | 12.8 |

| 3 | 4.2 | 242.37 | 52.60 | 10.5 |

Note: This table presents hypothetical data to illustrate the components of a QSAR study.

Q & A

Q. How can researchers optimize the synthesis of 2-acetyl-undecanoic acid methyl ester to improve yield and purity?

- Methodological Answer : Optimize reaction parameters (e.g., temperature, catalyst concentration, and molar ratios) using factorial experimental design . For purity, employ column chromatography or distillation, referencing separation techniques validated for similar esters (e.g., methyl undecanoate in ). Monitor reaction progress via thin-layer chromatography (TLC) and confirm product identity using NMR or GC-MS, as demonstrated for structural analogs like 2-methylundecanoic acid .

Q. What analytical techniques are most reliable for characterizing 2-acetyl-undecanoic acid methyl ester?

- Methodological Answer : Use GC-MS with electron ionization (EI) to compare fragmentation patterns against reference spectra (e.g., NIST database entries for methyl undecanoate ). For structural confirmation, employ 1H/13C NMR to identify acetyl and ester functional groups, referencing chemical shifts from 2-methylundecanoic acid (δ ~2.3 ppm for methyl groups adjacent to carbonyls) . IR spectroscopy can further validate ester (C=O stretch ~1740 cm⁻¹) and acetyl groups .

Q. What safety protocols are critical when handling 2-acetyl-undecanoic acid methyl ester in laboratory settings?

- Methodological Answer : Follow GHS guidelines for skin/eye irritation (Category 2) and respiratory protection . Use fume hoods to minimize inhalation risks, and wear nitrile gloves and safety goggles. Store in sealed containers at room temperature, avoiding contact with oxidizers or bases to prevent decomposition .

Advanced Research Questions

Q. How does the stability of 2-acetyl-undecanoic acid methyl ester vary under different pH and thermal conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks, analyzing degradation via HPLC .

- pH Stability : Dissolve the compound in buffered solutions (pH 3–10) and monitor hydrolysis rates using LC-MS. Compare degradation products (e.g., free acids) to stability data for undecanoic acid derivatives .

Q. What are the ecological implications of 2-acetyl-undecanoic acid methyl ester in aquatic environments?

- Methodological Answer : Perform OECD 301 biodegradability testing : Measure biochemical oxygen demand (BOD) over 28 days to assess mineralization. For toxicity, use Daphnia magna acute immobilization assays (EC50) . Note that undecanoic acid derivatives exhibit low aquatic toxicity but require controlled disposal to prevent bioaccumulation .

Q. How can computational modeling predict the reactivity of 2-acetyl-undecanoic acid methyl ester in catalytic reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate activation energies for ester hydrolysis or acetylation reactions. Reference molecular descriptors (e.g., logP, polar surface area) from PubChem or NIST data for similar compounds . Validate models with experimental kinetic data.

Q. How should researchers resolve contradictions in toxicity classifications for undecanoic acid derivatives?

Q. What degradation pathways dominate for 2-acetyl-undecanoic acid methyl ester under oxidative conditions?

- Methodological Answer : Expose the compound to hydrogen peroxide or UV/Ozone and analyze products via GC-MS. Identify intermediates like ketones or shorter-chain acids, leveraging fragmentation patterns from NIST spectra . Compare with degradation mechanisms of structurally similar esters (e.g., methyl hexadecanoate) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.